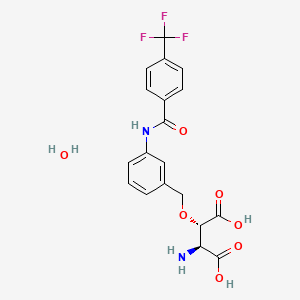
TFB-TBOA (hydrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TFB-TBOA (hydrate) involves multiple steps, starting with the preparation of the key intermediate, (3S)-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]-L-aspartic acid. The synthetic route typically includes the following steps:
Formation of the benzoyl intermediate:
Coupling reaction: The benzoyl intermediate is then coupled with an amino phenyl methoxy compound under specific reaction conditions to form the desired product.
Hydration: The final step involves the hydration of the compound to obtain TFB-TBOA (hydrate).
Industrial Production Methods
Industrial production of TFB-TBOA (hydrate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at -20°C to maintain stability .
化学反应分析
Types of Reactions
TFB-TBOA (hydrate) primarily undergoes substitution reactions due to the presence of functional groups such as the trifluoromethyl group and the benzoyl group. These reactions are crucial for modifying the compound to enhance its inhibitory properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of TFB-TBOA (hydrate) include trifluoromethyl benzoyl chloride, amino phenyl methoxy compounds, and various solvents such as dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .
Major Products Formed
The major product formed from these reactions is TFB-TBOA (hydrate) itself, which is a potent inhibitor of EAAT1 and EAAT2. Other derivatives may also be formed depending on the specific modifications made to the compound during the synthesis process .
科学研究应用
TFB-TBOA (hydrate) has a wide range of applications in scientific research, particularly in the fields of neuroscience, biology, and medicine. Some of its key applications include:
Neuroscience: TFB-TBOA (hydrate) is used to study the role of glutamate transporters in synaptic transmission and neurodegenerative diseases. .
Biology: The compound is used to investigate the regulation of glutamate homeostasis and its impact on cellular functions. .
Medicine: TFB-TBOA (hydrate) is explored for its potential therapeutic applications in treating neurological disorders by modulating glutamate levels in the brain
Industry: The compound is used in the development of new drugs targeting glutamate transporters and in the production of research chemicals
作用机制
TFB-TBOA (hydrate) exerts its effects by inhibiting the activity of excitatory amino acid transporter 1 (EAAT1) and excitatory amino acid transporter 2 (EAAT2). These transporters are responsible for the uptake of glutamate from the synaptic cleft, thereby regulating synaptic transmission and preventing excitotoxicity. By blocking these transporters, TFB-TBOA (hydrate) increases extracellular glutamate levels, which can modulate synaptic activity and influence various neurological processes .
相似化合物的比较
TFB-TBOA (hydrate) is unique in its high potency and selectivity for EAAT1 and EAAT2 compared to other glutamate transporter inhibitors. Some similar compounds include:
L-trans-pyrrolidine-2,4-dicarboxylate (PDC): Another glutamate transporter inhibitor but with lower potency.
DL-threo-beta-benzyloxyaspartate (DL-TBOA): A less selective inhibitor compared to TFB-TBOA (hydrate).
L-serine-O-sulfate (SOS): Inhibits glutamate transporters but with different selectivity profiles
TFB-TBOA (hydrate) stands out due to its high selectivity and potency, making it a valuable tool in neuroscience research.
属性
分子式 |
C19H19F3N2O7 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC 名称 |
(2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid;hydrate |
InChI |
InChI=1S/C19H17F3N2O6.H2O/c20-19(21,22)12-6-4-11(5-7-12)16(25)24-13-3-1-2-10(8-13)9-30-15(18(28)29)14(23)17(26)27;/h1-8,14-15H,9,23H2,(H,24,25)(H,26,27)(H,28,29);1H2/t14-,15-;/m0./s1 |
InChI 键 |
BGQSOHVMCTUIIO-YYLIZZNMSA-N |
手性 SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O.O |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC(C(C(=O)O)N)C(=O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















